

6-amino-4-hydroxy-2H-chromen-2-one molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-amino-4-hydroxy-2H-chromen-2-one

Cat. No.: B2450433

[Get Quote](#)

An In-depth Technical Guide on the Molecular Structure of **6-amino-4-hydroxy-2H-chromen-2-one**

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological activities of **6-amino-4-hydroxy-2H-chromen-2-one**, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Chemical Properties

6-amino-4-hydroxy-2H-chromen-2-one is a derivative of coumarin, a bicyclic aromatic compound consisting of a fused benzene and α -pyrone ring. The core structure is substituted with a hydroxyl group at position 4 and an amino group at position 6, which significantly influence its chemical and biological properties.

The molecular structure is represented by the chemical formula $C_9H_7NO_3$.^[1]^[2] Key identifiers and computed properties are summarized in the table below.

Table 1: Chemical and Physical Properties of **6-amino-4-hydroxy-2H-chromen-2-one**

Property	Value	Source
Molecular Formula	C ₉ H ₇ NO ₃	PubChemLite[1]
Molecular Weight	177.16 g/mol	PubChem[2]
Monoisotopic Mass	177.04259 Da	PubChemLite[1]
IUPAC Name	6-amino-4-hydroxychromen-2-one	PubChemLite
SMILES	C1=CC2=C(C=C1N)C(=CC(=O)O2)O	PubChemLite[1]
InChI Key	DCCSZWSQRFLEIA-UHFFFAOYSA-N	PubChemLite[1]
Predicted XlogP	0.6	PubChemLite[1]

Note: Some properties are computationally predicted and may vary from experimental values.

Spectroscopic Data (Predicted)

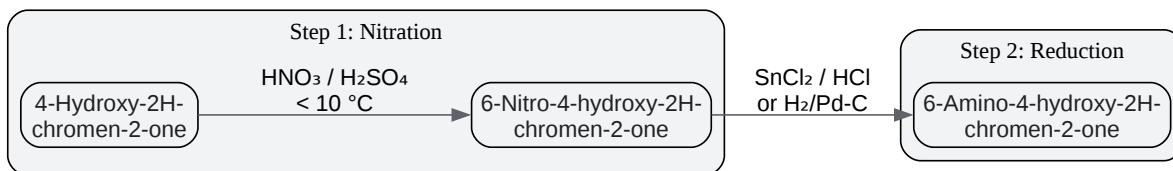
Experimental spectroscopic data for **6-amino-4-hydroxy-2H-chromen-2-one** is not readily available in the public domain. The following tables summarize the expected spectral characteristics based on the analysis of its core structure and data from closely related analogues such as 4-hydroxycoumarin, 6-hydroxycoumarin, and other amino-coumarin derivatives.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (δ ppm)	Multiplicity	Assignment	Notes
~ 10-12	br s	-OH	Phenolic proton, may be exchangeable with D ₂ O.
~ 7.0-7.5	m	Aromatic protons (H-5, H-7, H-8)	The amino group at C-6 will influence the chemical shifts of adjacent aromatic protons.
~ 5.5-6.0	s	H-3	Vinylic proton of the α -pyrone ring.
~ 3.5-5.0	br s	-NH ₂	Amino protons, may be exchangeable with D ₂ O.

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ ppm)	Assignment	Notes
~ 160-165	C=O (C-2)	Carbonyl carbon of the lactone.
~ 160-164	C-OH (C-4)	Carbon attached to the hydroxyl group.
~ 140-150	C-NH ₂ (C-6)	Aromatic carbon attached to the amino group.
~ 110-140	Aromatic Carbons (C-4a, C-5, C-7, C-8, C-8a)	Chemical shifts are influenced by the substituents.
~ 90-100	=CH (C-3)	Vinylic carbon of the α -pyrone ring.


Table 4: Predicted IR and Mass Spectrometry Data

Technique	Expected Features
IR Spectroscopy (cm ⁻¹)	3500-3300 (O-H and N-H stretching), ~1700 (C=O stretching of lactone), 1600-1450 (C=C aromatic stretching).
Mass Spectrometry (m/z)	Molecular ion peak [M] ⁺ at approximately 177.04. Common fragmentation patterns would involve the loss of CO.

Experimental Protocols: Synthesis

A common and effective method for the synthesis of 6-amino-4-hydroxycoumarin derivatives involves a two-step process starting from a suitable hydroxycoumarin precursor. The general workflow is nitration followed by reduction.

General Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: General two-step synthesis of **6-amino-4-hydroxy-2H-chromen-2-one**.

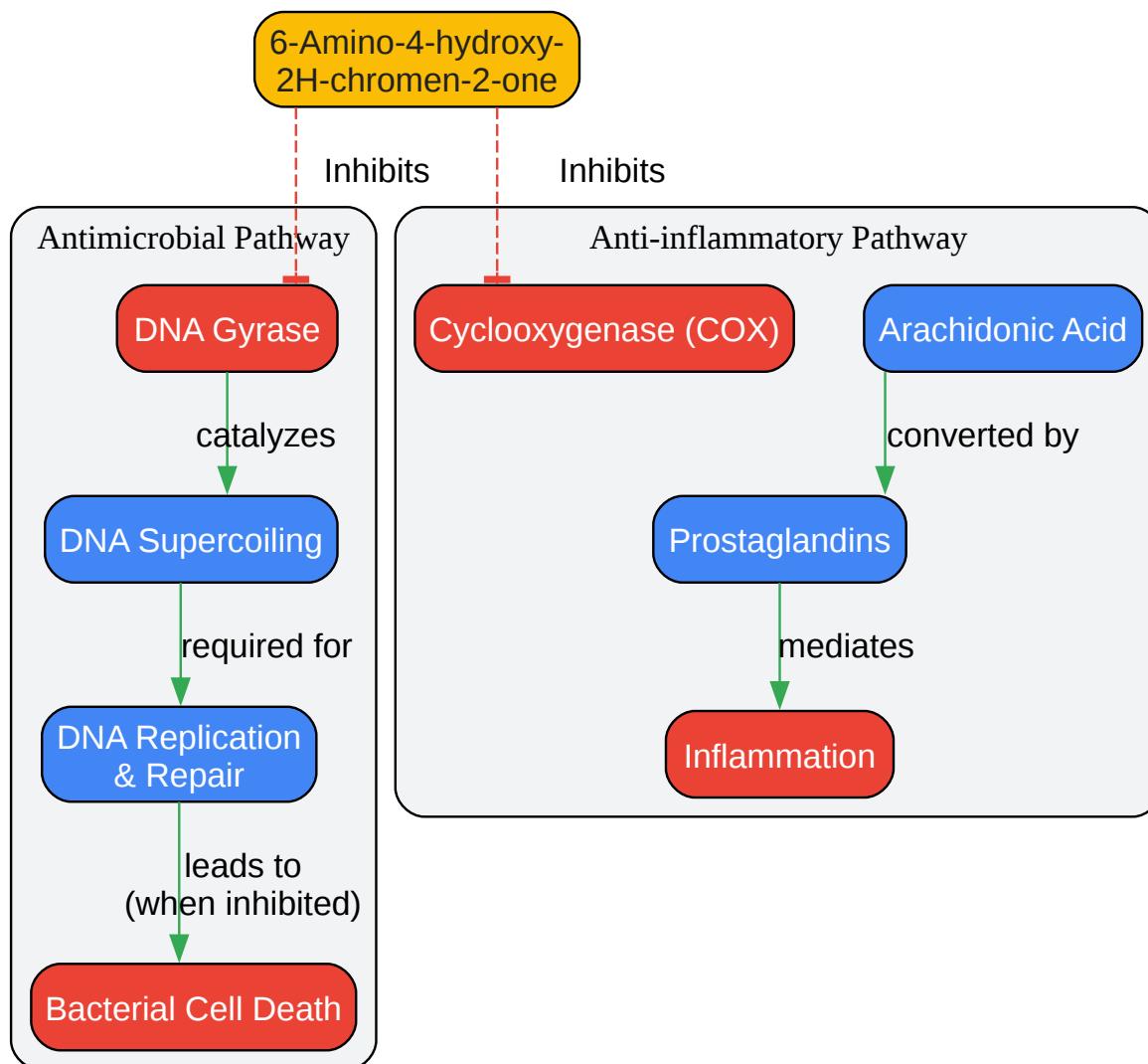
Detailed Methodology

Step 1: Nitration of 4-Hydroxy-2H-chromen-2-one

- Dissolution: 4-hydroxy-2H-chromen-2-one (1 equivalent) is dissolved in concentrated sulfuric acid (H_2SO_4) in a flask, which is then cooled in an ice bath to below 10°C.

- Nitrating Mixture: A pre-cooled mixture of concentrated nitric acid (HNO_3) and concentrated sulfuric acid is added dropwise to the solution while maintaining the low temperature and stirring.
- Reaction: The reaction mixture is stirred at room temperature for approximately one hour.
- Quenching: The mixture is then carefully poured over crushed ice, leading to the precipitation of the nitro-substituted product.
- Purification: The crude product, which may contain a mixture of 6-nitro and 8-nitro isomers, is filtered, washed with cold water, and can be purified by recrystallization from a suitable solvent like ethanol. The 6-nitro isomer often has lower solubility, facilitating its separation.

Step 2: Reduction of 6-Nitro-4-hydroxy-2H-chromen-2-one


- Reaction Setup: The purified 6-nitro-4-hydroxy-2H-chromen-2-one (1 equivalent) is suspended in a solvent such as ethanol or hydrochloric acid.
- Reducing Agent: A reducing agent, commonly stannous chloride (SnCl_2) in concentrated hydrochloric acid, or catalytic hydrogenation (H_2 gas with a Palladium-on-carbon catalyst), is added to the mixture.
- Reaction: The mixture is typically heated under reflux until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After cooling, the reaction mixture is neutralized with a base (e.g., NaOH or NaHCO_3 solution) to precipitate the crude **6-amino-4-hydroxy-2H-chromen-2-one**.
- Final Purification: The final product is collected by filtration, washed, and can be further purified by recrystallization to yield the pure compound.

Potential Biological Activity and Signaling Pathways

Derivatives of 4-hydroxycoumarin are known for a wide range of pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties.^[3] The introduction of an amino group can modulate these activities and introduce new ones.

Potential Mechanism of Action: Enzyme Inhibition

Many biologically active compounds exert their effects by inhibiting specific enzymes. For coumarin derivatives, two common targets are DNA gyrase (in bacteria) and cyclooxygenase (COX) enzymes (in inflammation).

[Click to download full resolution via product page](#)

Caption: Potential inhibitory mechanisms of **6-amino-4-hydroxy-2H-chromen-2-one**.

This diagram illustrates how **6-amino-4-hydroxy-2H-chromen-2-one** could potentially exert antimicrobial effects by inhibiting DNA gyrase, an essential bacterial enzyme, and anti-inflammatory effects by inhibiting COX enzymes, which are key to the synthesis of pro-inflammatory prostaglandins. These pathways are generalized based on the known activities of the broader coumarin class of compounds.^[3] Further experimental validation is required to confirm these specific activities and mechanisms for the title compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 6-amino-4-hydroxy-2h-chromen-2-one (C9H7NO3) [pubchemlite.lcsb.uni.lu]
- 2. 7-Amino-4-hydroxy-2h-chromen-2-one | C9H7NO3 | CID 54690182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-amino-7-hydroxy-4-methyl-2H-chromen-2-one | 68047-36-9 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [6-amino-4-hydroxy-2H-chromen-2-one molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2450433#6-amino-4-hydroxy-2h-chromen-2-one-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com